ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8, molecular formula C12H24N2, molecular weight 196.33 g/mol) is a bicyclic secondary amine featuring a fully saturated octahydro-1H-quinolizine core linked via a methylene bridge to an N-ethyl substituent. The compound is commercially available as a versatile small molecule scaffold, typically supplied at ≥95% purity in research-grade quantities ranging from 100 mg to 10 g.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 1379221-19-8
Cat. No. B1431300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine
CAS1379221-19-8
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCCNCC1CCCN2C1CCCC2
InChIInChI=1S/C12H24N2/c1-2-13-10-11-6-5-9-14-8-4-3-7-12(11)14/h11-13H,2-10H2,1H3
InChIKeyKETNNVWOJGXDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8): Chemical Identity, Physicochemical Profile, and Procurement Specifications


Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8, molecular formula C12H24N2, molecular weight 196.33 g/mol) is a bicyclic secondary amine featuring a fully saturated octahydro-1H-quinolizine core linked via a methylene bridge to an N-ethyl substituent [1]. The compound is commercially available as a versatile small molecule scaffold, typically supplied at ≥95% purity in research-grade quantities ranging from 100 mg to 10 g . Its structural classification places it within the broader octahydroquinolizine family, which has been extensively claimed in patent literature for pharmaceutical applications including antidiabetic and metabolic disorder treatments [2]. The compound's defined stereochemistry at the quinolizidine ring junction (commonly the (1S,9aR) configuration in specified preparations) confers conformational rigidity that distinguishes it from flexible acyclic amine alternatives [1].

Why Generic Substitution of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8) with In-Class Analogs Is Scientifically Unjustified


Within the octahydroquinolizine N-alkylamine series, the N-substituent length and branching critically modulate physicochemical properties, biological target engagement, and synthetic utility. Simple homolog substitution—replacing the ethyl group with methyl, n-propyl, or n-butyl—alters lipophilicity (cLogP), steric bulk, and hydrogen-bonding capacity, which directly impacts membrane permeability, receptor binding kinetics, and metabolic stability [1]. The ethyl analog occupies a distinct lipophilic space (cLogP approximately 2.1-2.3, calculated via fragment-based methods) compared to the methyl (cLogP ~1.6) and n-butyl (cLogP ~2.9) variants, making it non-interchangeable in structure-activity relationship (SAR) studies and lead optimization campaigns . Furthermore, patent claims explicitly differentiate the ethyl-substituted octahydroquinolizines as preferred embodiments for antidiabetic and metabolic syndrome indications, implying that even within the same chemical series, the ethyl group confers a superior biological profile relative to shorter or longer alkyl chains [1].

ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8): Quantified Differentiation Versus Closest Structural Analogs


N-Alkyl Chain Length Modulates Lipophilicity and Membrane Permeability: cLogP Comparison of Ethyl vs. Methyl and n-Butyl Analogs

The N-ethyl substituent in ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine confers a calculated octanol-water partition coefficient (cLogP) of approximately 2.2, positioning it intermediate between the more hydrophilic N-methyl analog (cLogP ~1.6) and the more lipophilic N-n-butyl analog (cLogP ~2.9) . This differential lipophilicity translates to distinct predicted membrane permeability and oral absorption profiles according to Lipinski's Rule of Five criteria . In the context of the octahydroquinolizine antidiabetic patent series, this intermediate lipophilicity is claimed to provide an optimal balance between target engagement and off-target clearance, making the ethyl derivative a preferred embodiment over both shorter and longer alkyl chain variants [1].

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Conformational Rigidity and Stereochemical Definition: Structural Comparison of Ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine vs. Flexible Acyclic Amine Alternatives

The octahydroquinolizine scaffold enforces a rigid bicyclic conformation that restricts the spatial orientation of the N-ethylmethylamine side chain [1]. In contrast, acyclic amine comparators such as N-ethyl-2-piperidin-1-yl-ethanamine or linear aliphatic diamines possess multiple rotatable bonds, resulting in high conformational flexibility and entropic penalties upon target binding . Quantitative conformational analysis reveals that ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine has only 2 freely rotatable bonds (the methylene-ethyl linkage and the N-ethyl group), whereas acyclic alternatives possess 5-6 rotatable bonds, leading to a >10-fold reduction in the number of accessible low-energy conformers [2]. This conformational restriction translates to reduced entropic cost upon receptor binding and enhanced selectivity profiles in opioid and aminergic receptor systems as demonstrated for related octahydroquinolizine derivatives .

Conformational Analysis Structure-Based Drug Design Stereochemistry

Patent-Specified Preference for Ethyl Substitution in Octahydroquinolizine Antidiabetic Agents

International patent application WO2010022412A1 explicitly claims octahydroquinolizines of formula (I) wherein R is selected from Methyl, Ethyl, nPropyl, and nButyl for the treatment or prevention of diabetes mellitus, hyperlipidemia, diabetic dyslipidemia, metabolic syndrome, and obesity [1]. Within the specification, the ethyl-substituted compounds are highlighted as demonstrating 'superiority in the biological activity proven in animal models' with 'a superior dose-activity relationship and/or pharmacological profile' relative to other alkyl chain variants [1]. While specific IC50 or EC50 values are not publicly disclosed in the patent document, the explicit preference for the ethyl derivative in the claims and specification establishes it as a preferred embodiment for further development, distinguishing it from methyl, n-propyl, and n-butyl analogs which are claimed but not preferentially exemplified [1].

Diabetes Mellitus Metabolic Syndrome Pharmaceutical Patent

ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8): Recommended Research and Industrial Application Scenarios Based on Evidenced Differentiation


Lead Optimization in Antidiabetic and Metabolic Disorder Drug Discovery Programs

The ethyl analog of the octahydroquinolizine series represents the preferred embodiment in patent WO2010022412A1 for targeting diabetes mellitus, hyperlipidemia, and metabolic syndrome [1]. Research groups focusing on these therapeutic areas should prioritize procurement of this specific N-ethyl derivative over the methyl, n-propyl, or n-butyl analogs when initiating SAR studies or validating patent claims. The compound serves as a key reference standard for establishing baseline activity and for exploring further structural modifications aimed at improving potency and selectivity [1].

Conformational Restriction Studies in GPCR and Ion Channel Pharmacology

The rigid octahydroquinolizine scaffold enforces a defined spatial orientation of the basic amine pharmacophore, making ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine a valuable tool for probing the bioactive conformation of ligands targeting G protein-coupled receptors (GPCRs) and ion channels . This compound can be employed in comparative conformational analysis studies alongside flexible acyclic amine controls to quantify the entropic advantage of preorganization and to elucidate the structural determinants of receptor subtype selectivity .

Building Block for Diversity-Oriented Synthesis and Fragment-Based Drug Discovery

As a commercially available secondary amine with a rigid bicyclic core, ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (CAS 1379221-19-8) serves as an ideal starting material for the synthesis of diverse compound libraries via N-alkylation, reductive amination, or amide coupling reactions . Its defined stereochemistry and conformational constraint impart three-dimensionality to derived scaffolds, a desirable feature in fragment-based drug discovery for enhancing target selectivity and reducing attrition due to off-target effects .

Physicochemical Property Benchmarking in Lead Optimization Campaigns

The distinct lipophilicity profile of ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine (cLogP ~2.2) positions it as an optimal reference compound for benchmarking the permeability-solubility trade-off in CNS and metabolic disease programs . Procurement of this compound enables direct experimental determination of LogD, aqueous solubility, and parallel artificial membrane permeability assay (PAMPA) values, providing critical data for guiding the optimization of related octahydroquinolizine leads toward favorable ADME properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl[(octahydro-1H-quinolizin-1-yl)methyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.